molecular formula C48H40O12Si8 B033884 Octaphenylsilsesquioxane CAS No. 5256-79-1

Octaphenylsilsesquioxane

Cat. No.: B033884
CAS No.: 5256-79-1
M. Wt: 1033.5 g/mol
InChI Key: KBXJHRABGYYAFC-UHFFFAOYSA-N
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Description

Octaphenyloctasilsesquioxane is a polyhedral oligosilsesquioxane with the chemical formula [PhSiO1.5]8. It is a highly stable compound with a unique three-dimensional molecular architecture, making it an attractive candidate for various applications in nanotechnology and materials science. The compound is known for its thermal stability and ability to undergo multiple functionalizations, which allows it to be used as a building block for creating complex nanostructures .

Mechanism of Action

Target of Action

Octaphenylsilsesquioxane (OPS), also known as Octaphenyloctasilsesquioxane, is primarily targeted at polymers . It is used to enhance the oxidative stability, thermal stability, and fire-retardant properties of polymers .

Mode of Action

OPS interacts with polymers by being incorporated into them through chemical reactions or physical blending . This interaction results in an improvement in the polymer’s properties such as oxidative stability, thermal stability, flame retardation, and heat insulation .

Biochemical Pathways

The biochemical pathways affected by OPS are primarily related to the thermal behaviors of polymers . The thermal decomposition of OPS has been studied under different atmospheres, revealing divergences in its thermal behavior . The decomposition process involves sublimation of OPS, detachment of phenyl groups, and destruction of caged structures .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of OPS, we can discuss its thermal behavior as a form of “kinetics”. OPS exhibits good thermal stability . Its thermal degradation includes mainly the degradation of caged polyhedral oligomeric silsesquioxane structures and phenyl groups .

Result of Action

The result of OPS’s action is the enhancement of the properties of polymers. It improves the oxidative stability, thermal stability, and fire-retardant property of polymers . The thermal degradation of OPS leads to the detachment of phenyl groups and destruction of caged structures .

Action Environment

The action of OPS is influenced by environmental factors such as the atmosphere in which it is placed . Studies have shown that the thermal behaviors of OPS under air and nitrogen atmospheres differ . For instance, two mass loss steps were found under nitrogen, while three steps were found under air .

Preparation Methods

Octaphenyloctasilsesquioxane is typically synthesized through a two-step reaction involving phenyltrichlorosilane (PhSiCl3) and ethanol. The first step involves the reaction of phenyltrichlorosilane with ethanol under reflux conditions to produce phenyltriethoxysilane (PhSi(OEt)3) and an uncharacterized polymeric material. The second step involves the hydrolysis and condensation of phenyltriethoxysilane to form octaphenyloctasilsesquioxane .

Industrial production methods for octaphenyloctasilsesquioxane often involve similar synthetic routes but may include additional purification steps to ensure the high purity of the final product. These methods typically use catalytic amounts of potassium hydroxide (KOH) in ethanol to facilitate the formation of high molecular weight polyphenylsilsesquioxane (PPS) with minimal contamination .

Chemical Reactions Analysis

Octaphenyloctasilsesquioxane undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. Common reagents used in these reactions include halogens, alkoxides, and other electrophilic agents. The compound can be easily modified to produce octa- and hexadeca-functionalized derivatives, which can be used as three-dimensional building blocks for constructing nanometer-scale composite materials .

Major products formed from these reactions include functionalized silsesquioxanes, which can be tailored for specific applications in materials science and nanotechnology. The high thermal stability and unique molecular architecture of octaphenyloctasilsesquioxane make it an ideal candidate for creating highly tailored materials .

Scientific Research Applications

Octaphenyloctasilsesquioxane has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for creating complex nanostructures and composite materials. In biology and medicine, it is explored for its potential use in drug delivery systems and as a scaffold for tissue engineering .

In industry, octaphenyloctasilsesquioxane is used in the production of high-performance coatings, adhesives, and sealants. Its unique molecular architecture and thermal stability make it an ideal candidate for applications requiring high durability and resistance to extreme conditions .

Comparison with Similar Compounds

Octaphenyloctasilsesquioxane is unique compared to other similar compounds due to its high thermal stability and ability to undergo multiple functionalizations. Similar compounds include polyphenylsilsesquioxane (PPS), which also has a polyhedral structure and is used in similar applications. octaphenyloctasilsesquioxane is distinguished by its higher thermal stability and greater versatility in functionalization .

Other similar compounds include ladder polyphenylsilsesquioxane (l-PPSQ) and polyhedral polyphenylsilsesquioxane (p-PPSQ), which have different molecular architectures and properties. The unique three-dimensional structure of octaphenyloctasilsesquioxane makes it particularly suitable for applications requiring highly tailored and stable nanostructures .

Properties

IUPAC Name

1,3,5,7,9,11,13,15-octakis-phenyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40O12Si8/c1-9-25-41(26-10-1)61-49-62(42-27-11-2-12-28-42)52-65(45-33-17-5-18-34-45)54-63(50-61,43-29-13-3-14-30-43)56-67(47-37-21-7-22-38-47)57-64(51-61,44-31-15-4-16-32-44)55-66(53-62,46-35-19-6-20-36-46)59-68(58-65,60-67)48-39-23-8-24-40-48/h1-40H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXJHRABGYYAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H40O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893550
Record name Octaphenylhexacyclooctasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1033.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5256-79-1
Record name Octaphenylsilsesquioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5256-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005256791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octaphenylhexacyclooctasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Are there alternative materials similar to octaphenyloctasilsesquioxane for studying silicone-protein interactions?

A3: Yes, other silsesquioxane cages with different pendant groups can be used to explore silicone-protein interactions. For example, octamethyloctasilsesquioxane (methyl8-T8) is another option, featuring methyl groups instead of phenyl groups. [] These variations allow researchers to investigate how the chemical nature of the silicone surface influences its interaction with proteins. By comparing the binding affinity and specificity of peptides towards various silsesquioxane derivatives, researchers can gain valuable insights into the molecular determinants driving silicone-protein interactions.

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